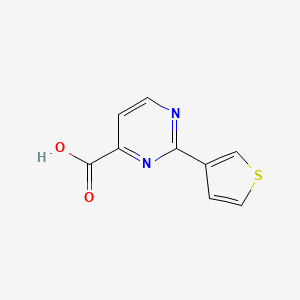

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid

Description

Historical Background and Discovery

The development of this compound emerged from the broader exploration of heterocyclic compounds that began in the early twenty-first century. The compound can be synthesized from various precursors, particularly through methods that involve the functionalization of thiophene and pyrimidine derivatives. Research indicates that the synthesis of similar compounds has been explored extensively, providing a foundation for the development of this specific heterocyclic structure. The compound was first catalogued in chemical databases around 2012, with its PubChem identification number established as 62747415. The systematic study of thiophene-pyrimidine hybrid compounds gained momentum as researchers recognized their potential for diverse biological activities, leading to increased interest in compounds such as this compound.

The historical context of this compound is deeply rooted in the evolution of heterocyclic chemistry, where the combination of different ring systems became a strategy for enhancing biological activity and improving pharmaceutical properties. Early investigations into thiophene-containing compounds revealed their significant potential in medicinal applications, while pyrimidine derivatives had already established themselves as important pharmacophores in various therapeutic areas. The convergence of these two research streams led to the systematic exploration of hybrid compounds, ultimately resulting in the identification and characterization of this compound as a compound of significant scientific interest.

Significance in Heterocyclic Chemistry

This compound belongs to the class of heterocyclic compounds, specifically categorized under pyrimidines and thiophenes. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The significance of this compound in heterocyclic chemistry stems from its unique structural features that allow for multiple points of interaction within biological systems. The presence of both thiophene and pyrimidine rings creates a scaffold that can engage in various types of molecular interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

The molecular structure consists of a pyrimidine ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a thiophene ring. This configuration contributes to its unique chemical properties and makes it a valuable target for synthetic chemists. The compound demonstrates remarkable versatility in chemical reactions, being capable of undergoing nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides, and electrophilic aromatic substitution reactions on both the thiophene and pyrimidine rings.

Research into similar compounds suggests that modifications on the thiophene or pyrimidine rings can significantly influence their biological activity, making structure-activity relationship studies crucial for optimizing efficacy. Studies have shown that variations in substituents on the pyrimidine or thiophene rings can affect both solubility and reactivity, which are critical factors in drug design. The compound's ability to serve as a scaffold for further functionalization makes it particularly valuable in the development of libraries of compounds for biological screening.

Position in Pyrimidine-Thiophene Hybrid Compounds

Within the broader category of pyrimidine-thiophene hybrid compounds, this compound occupies a unique position due to its specific substitution pattern and functional group arrangement. The compound represents one of several possible isomers and derivatives that can be formed by combining thiophene and pyrimidine moieties. Comparative analysis with related compounds reveals distinct advantages in terms of synthetic accessibility and biological activity potential.

The positioning of the thiophene ring at the 2-position of the pyrimidine core, combined with the carboxylic acid functionality at the 4-position, creates a unique electronic and steric environment that influences the compound's reactivity and biological interactions. This specific arrangement distinguishes it from other isomers such as thieno[3,2-d]pyrimidine-4-carboxylic acid, which features a fused ring system rather than a substituent arrangement. The substituted rather than fused architecture provides greater flexibility for further chemical modifications and may offer advantages in terms of synthetic accessibility.

Table 1: Comparison of Related Pyrimidine-Thiophene Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID | Structural Type |

|---|---|---|---|---|

| This compound | C9H6N2O2S | 206.22 | 62747415 | Substituted |

| Thieno[3,2-d]pyrimidine-4-carboxylic acid | C7H4N2O2S | 180.19 | 57415848 | Fused |

| 6-oxo-2-thiophen-3-yl-1H-pyrimidine-4-carboxylic acid | C9H6N2O3S | 222.22 | Not specified | Modified substituted |

The compound's position within this family of molecules is further defined by its potential for synthetic elaboration. The presence of the carboxylic acid functional group provides a handle for further chemical transformations, including amide formation and ester synthesis. This functionality allows for the creation of prodrugs or the attachment of targeting groups, expanding the compound's utility in pharmaceutical applications.

Current Research Trajectory and Interest

Current research interest in this compound has been driven by its potential applications in various fields, particularly medicinal chemistry and materials science. The compound has emerged as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. Recent studies have focused on exploring its antimicrobial properties, with particular attention to its potential as a scaffold for developing new antibacterial agents.

An effective method for the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid has been developed, demonstrating the compound's utility in creating libraries of related structures. The peptide coupling promoted by 1,1'-carbonyldiimidazole was found to be effective for combining pharmacophore fragments, allowing researchers to create hybrid molecules with enhanced biological activities. Molecular docking studies have revealed the ability of amide derivatives to inhibit bacterial enzymes, particularly the tRNA methyltransferase D enzyme isolated from Pseudomonas aeruginosa.

The research trajectory has also encompassed investigations into structure-activity relationships, with studies showing that specific substitution patterns can lead to selective antimicrobial activity. The broad spectrum of antimicrobial activity observed for certain derivatives has prompted further investigation into the mechanism of action and optimization of biological activity. Research has revealed that compounds containing 2-amino-6-methylpyridine fragments in their amide substituents show particular promise for selectivity against Pseudomonas aeruginosa, suggesting potential applications in treating resistant bacterial infections.

Table 2: Recent Research Applications and Findings

| Research Area | Key Findings | Potential Applications | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Broad spectrum activity against bacterial strains | Development of new antibiotics | 2023 |

| Enzyme Inhibition | Inhibition of tRNA methyltransferase D | Treatment of resistant infections | 2023 |

| Synthetic Methods | Effective peptide coupling procedures | Library synthesis | 2023 |

| Structure-Activity Studies | Selective activity patterns identified | Targeted drug design | 2023 |

The current research landscape also includes investigations into the compound's role as a building block for more complex heterocyclic systems. Studies have demonstrated its utility in Suzuki-Miyaura cross-coupling reactions, where it can serve as a precursor for the synthesis of biaryl compounds. These reactions have shown high efficiency under optimized conditions, making the compound valuable for synthetic organic chemistry applications beyond pharmaceutical research. The development of efficient synthetic routes and the exploration of new reaction conditions continue to expand the utility of this compound in contemporary chemical research, positioning it as a compound of sustained scientific interest with promising future applications across multiple disciplines.

Properties

IUPAC Name |

2-thiophen-3-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIGPXIQZKIXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminothiophene-3-carboxylic Acids with Ethyl Cyanoformate

One of the most popular and classical methods for synthesizing thieno[2,3-d]pyrimidine derivatives involves cyclization reactions starting from 2-aminothiophene-3-carboxylic acids. This approach uses ethyl cyanoformate as a cyclizing agent to form the pyrimidine ring fused to the thiophene moiety.

-

- Starting material: 2-aminothiophene-3-carboxylic acid

- Reagent: Ethyl cyanoformate

- Outcome: Formation of thieno[2,3-d]pyrimidine carboxylic acid derivatives

-

- Established procedure with moderate yields

- Suitable for various substituted 2-aminothiophene derivatives

-

- Limited to certain substitution patterns

- The method is more commonly applied to thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives; fewer reports exist for the 4-carboxylic acid isomer

- Some derivatives are difficult to synthesize and isolate

This method remains the most cited approach but is noted for its limited scope and the scarcity of efficient protocols for the 4-carboxylic acid derivatives.

Development of Efficient Procedures for Thieno[2,3-d]pyrimidine-4-carboxylic Acids

Recent research efforts have focused on overcoming the scarcity of accessible synthetic routes for thieno[2,3-d]pyrimidine-4-carboxylic acids due to their high pharmacological potential.

-

- Optimization of cyclization conditions to improve yield and purity

- Use of peptide coupling methods to modify the 4-carboxylic acid functionality, enabling the synthesis of amides with enhanced biological activity

- Combining pharmacophore fragments (e.g., pyridine derivatives) with thieno[2,3-d]pyrimidine-4-carboxylic acid to generate novel compounds with antimicrobial properties

-

- Starting from the synthesized 2-(thiophen-3-yl)pyrimidine-4-carboxylic acid, peptide coupling reagents such as 1,1’-carbonyldiimidazole are used to form amide bonds with aminopyridine derivatives.

- This approach facilitates the construction of a combinatorial library of amides, enabling structure-activity relationship studies.

-

- 1H and 13C NMR spectroscopy confirm the structure of the synthesized acids and amides.

- LC-MS and elemental analysis verify molecular weight and purity.

- Melting points provide additional physical characterization data.

-

- The synthesized compounds show promising antimicrobial activity, particularly against Pseudomonas aeruginosa.

- Molecular docking studies support the potential mechanism of action via inhibition of bacterial TrmD enzyme.

This methodology represents a significant advancement in making thieno[2,3-d]pyrimidine-4-carboxylic acids more accessible for pharmacological research.

Comparative Summary of Preparation Methods

Detailed Research Findings

-

- Yields for amide derivatives synthesized via peptide coupling are reported around 70-80%.

- High purity confirmed by NMR and LC-MS.

| Parameter | Data |

|---|---|

| 1H NMR (DMSO-d6, 400 MHz) | δ 11.29 (br.s, NH), 9.06 (s, CH), 8.39-7.23 (aromatic H), 2.54, 2.25 (methyl groups) |

| 13C NMR (DMSO-d6, 126 MHz) | δ 167.7, 164.6, 153.9, 151.4, 148.4, 138.5, 126.9, 120.5, 13.7, 12.0 |

| LC-MS (ES+) | m/z 285.0 (MH+) |

| Melting Point | 199–200 °C |

- Biological Activity:

- Amides derived from these acids exhibit broad-spectrum antimicrobial activity.

- The presence of pyridyl moieties enhances selectivity and potency against Pseudomonas aeruginosa strains.

- Molecular docking validates the binding affinity to bacterial TrmD enzyme, a promising antibacterial target.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group or other substituents on the rings are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as ketones or carboxylic acids.

Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.

Substitution Products: Derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(thiophen-3-yl)pyrimidine-4-carboxylic acid exhibit significant biological activities, including:

- Anticancer Properties : Some pyrimidine derivatives can inhibit enzymes or interfere with DNA synthesis in cancer cells. This suggests potential applications in oncology as therapeutic agents targeting specific cancer pathways.

- Anti-inflammatory Effects : Studies have shown that derivatives of pyrimidine-4-carboxylic acids possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, certain analogs have demonstrated significant COX-2 inhibition, indicating their potential for treating inflammatory diseases .

- Antimicrobial Activity : The compound's structural features may contribute to its efficacy against various pathogens, although specific data on this compound remains limited .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Key insights include:

- Substituent Effects : Variations in substituents on the thiophene ring can significantly influence the compound's lipophilicity and bioavailability. For example, methyl substitutions have been shown to enhance these properties.

- Target Interactions : The ability of this compound to interact with specific biological targets suggests that modifications can be made to improve binding affinity and therapeutic efficacy against chosen targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds highlights its distinctive traits:

| Compound Name | Structure Features | Unique Traits |

|---|---|---|

| 2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid | Methyl substitution on thiophene | Enhanced lipophilicity and possibly improved bioavailability |

| 6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid | Methyl substitution at position six | Altered electronic properties affecting reactivity |

| 2-(Thienyl)-pyrimidine derivatives | Various substitutions on the thiophene ring | Diverse biological activities depending on substituents |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and pharmacological potential.

Case Studies and Research Findings

Several studies have documented the effects of pyrimidine derivatives similar to this compound:

- Anti-inflammatory Studies : Research has shown that certain derivatives exhibit potent anti-inflammatory effects comparable to established drugs like indomethacin, with IC50 values indicating strong inhibition of COX enzymes .

- Anticancer Research : Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition related to DNA synthesis.

Mechanism of Action

The mechanism by which 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key structural analogs differ in substituents at position 2 of the pyrimidine ring, which influence electronic properties, solubility, and reactivity:

Key Observations :

- Thiophen-3-yl vs. Thioethers, however, offer tunable lipophilicity for membrane permeability .

- Fused vs. Non-Fused Thiophene: Thieno[2,3-d]pyrimidine-4-carboxylic acid (fused thiophene) exhibits rigid planar geometry, enhancing DNA intercalation or enzyme binding, whereas the non-fused thiophen-3-yl group in the target compound allows conformational flexibility .

Biological Activity

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid is an organic compound characterized by its unique structural features, including a thiophene ring and a pyrimidine core with a carboxylic acid group. This combination of heterocycles positions the compound as a significant candidate for various biological activities, particularly in medicinal chemistry. The presence of both the thiophene and pyrimidine moieties suggests potential interactions with biological systems, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Pyrimidine Core: A six-membered ring containing nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.

- Thiophene Ring: A five-membered ring that enhances the compound's electronic properties and biological interactions.

- Carboxylic Acid Group (-COOH): This functional group is crucial for biological activity, allowing for interactions with proteins and enzymes.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to this compound. For instance, derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acids have demonstrated significant activity against various bacterial strains, including Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide | Pseudomonas aeruginosa | 0.5 µg/mL |

| N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide | Staphylococcus aureus | 1.0 µg/mL |

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for their anti-inflammatory effects. Research indicates that modifications to the thiophene and pyrimidine structures can enhance their ability to inhibit inflammatory pathways .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic processes. For example, derivatives of pyrimidine-4-carboxylic acids are being studied for their potential to inhibit NAPE-PLD, an enzyme critical in endocannabinoid signaling . This inhibition could lead to therapeutic applications in pain management and neuroprotection.

Study on Antiallergenic Activity

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antiallergenic activity using the rat passive cutaneous anaphylaxis (PCA) model. The results indicated that certain derivatives exhibited significant oral activity, suggesting a potential therapeutic application in allergy treatments .

Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound derivatives to specific enzyme targets. These studies revealed that structural modifications could enhance binding efficiency and selectivity towards target proteins involved in disease processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.